molecular formula C19H17ClN2O4 B11297132 1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione

1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B11297132
M. Wt: 372.8 g/mol
InChI Key: ZWIHZVGLHZIENY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors such as 1,2-diketones with diamines under acidic or basic conditions.

    Introduction of substituents: The 4-chlorobenzyl and 3,4-dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halides or through cross-coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione: Lacks the methoxy groups.

    1-(4-methylbenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione: Substitutes the chlorine with a methyl group.

Uniqueness

1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of both the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione

InChI

InChI=1S/C19H17ClN2O4/c1-25-16-8-7-15(11-17(16)26-2)22-10-9-21(18(23)19(22)24)12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3

InChI Key

ZWIHZVGLHZIENY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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